Cas no 2228643-80-7 (3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine)
3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine
- 3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine
- EN300-1777696
- 2228643-80-7
-
- Inchi: 1S/C11H19NO/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h9-10,12H,1-8H2
- InChI Key: GPWGTNJIUVRTAX-UHFFFAOYSA-N
- SMILES: O1CCCC(=C1)CC1CNCCC1
Computed Properties
- Exact Mass: 181.146664230g/mol
- Monoisotopic Mass: 181.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 21.3Ų
3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777696-0.05g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1777696-0.1g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1777696-0.25g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1777696-0.5g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1777696-1.0g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1777696-2.5g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1777696-5.0g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1777696-10.0g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1777696-1g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1777696-5g |
3-[(3,4-dihydro-2H-pyran-5-yl)methyl]piperidine |
2228643-80-7 | 5g |
$3396.0 | 2023-09-20 |
3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine
Introduction to 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine (CAS No. 2228643-80-7) and Its Emerging Applications in Chemical Biology
3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine, identified by the chemical identifier CAS No. 2228643-80-7, represents a structurally intriguing compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, featuring a piperidine core linked to a dihydropyran moiety, exhibits unique pharmacophoric properties that make it a promising candidate for further exploration in drug discovery and molecular targeting.
The molecular framework of 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine is characterized by its hybrid structure, which combines the versatility of piperidine—a scaffold frequently employed in medicinal chemistry due to its ability to modulate biological pathways—with the rigidity and functional diversity of the dihydropyran ring. This structural combination suggests potential applications in the development of small-molecule inhibitors, ligands for enzyme or receptor binding, and probes for biochemical assays.
In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate both piperidine and dihydropyran functionalities. These structures have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The dihydropyran ring, in particular, serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties for specific therapeutic applications.
One of the most compelling aspects of 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine is its potential as a building block for more complex pharmacological entities. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity or selectivity for target proteins. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer progression. The piperidine moiety's ability to engage with hydrophobic pockets in protein active sites makes it an attractive component for designing high-affinity ligands.
The synthesis of 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine presents an interesting challenge due to the need to construct both the piperidine and dihydropyran rings in a single step or through sequential reactions. Advances in synthetic methodologies have enabled more efficient routes to this compound, including transition-metal-catalyzed reactions and organometallic transformations that facilitate the formation of complex heterocyclic systems. These developments have not only streamlined the production of CAS No. 2228643-80-7 but also opened up new avenues for its derivatization.
Recent computational studies have shed light on the conformational dynamics of 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine, revealing insights into how its structure influences its interactions with biological targets. Molecular modeling techniques have been employed to predict binding modes and identify key residues responsible for ligand-receptor recognition. These insights are crucial for rational drug design and optimizing lead compounds for clinical development.
The pharmacological potential of CAS No. 2228643-80-7 has also been explored in preclinical models where it has demonstrated efficacy in modulating neural pathways associated with pain perception and cognition. The ability of this compound to cross the blood-brain barrier further enhances its appeal as a therapeutic agent for central nervous system disorders. Preclinical trials have shown promising results in animal models, indicating its potential as a lead compound for further development.
In addition to its therapeutic applications, 3-(3,4-dihydro-2H-pyran-5-yl)methylpiperidine has found utility as a tool compound in biochemical research. Its well-defined structure allows researchers to probe enzyme mechanisms and explore protein-ligand interactions at a molecular level. This has led to several groundbreaking discoveries regarding the function of key enzymes involved in metabolic pathways and signal transduction.
The future prospects for CAS No. 2228643-80-7 are bright, with ongoing research focusing on expanding its chemical space through combinatorial chemistry and library synthesis approaches. By integrating this compound into diverse molecular frameworks, scientists aim to uncover novel bioactivities and therapeutic possibilities that were previously unexplored. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible benefits for patients worldwide.
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